molecular formula C20H22N4O4S2 B2486447 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide CAS No. 1049244-61-2

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide

Cat. No.: B2486447
CAS No.: 1049244-61-2
M. Wt: 446.54
InChI Key: SVEGLBBPKIJBRU-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives . The final step involves the coupling of the thiophene and oxadiazole derivatives with the piperidine ring, followed by tosylation to introduce the tosyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic amounts of phase-transfer agents and optimization of reaction conditions such as temperature and solvent choice .

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The tosyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the tosyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-14-6-8-17(9-7-14)30(26,27)24-10-2-4-15(13-24)19(25)21-20-23-22-18(28-20)12-16-5-3-11-29-16/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEGLBBPKIJBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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